WNY1613

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H35N9O3 |

|---|---|

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

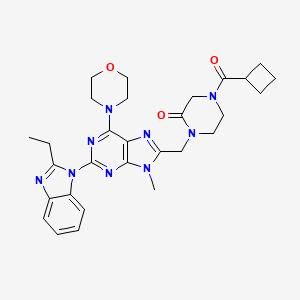

4-(cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one |

InChI |

InChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3 |

Clave InChI |

ZGZMQKJLWFWWDG-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7 |

Origen del producto |

United States |

Actividad Biológica

The compound 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperazine moiety, a cyclobutanecarbonyl group, and a benzimidazole derivative, which may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one exhibit significant antitumor properties. The presence of the piperazine and benzimidazole structures is often linked to enhanced cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of related compounds on human cancer cell lines, derivatives showed IC50 values indicating potent activity:

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, docking studies suggest that structural features allow for effective binding at active sites of proteins involved in cancer progression.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties, making them candidates for further exploration in treating infectious diseases. The dual functionality of these compounds could lead to significant advancements in both oncology and infectious disease management.

Structural Comparison and Properties

The following table compares 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one with other related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(Cyclobutanecarbonyl)-1-[...]-piperazin-2-one | Complex, multi-functional | Antitumor, antimicrobial | High structural complexity |

| 1-Methylpiperazin-2-one | Simple piperazine | Limited biological activity | Basic scaffold |

| 2-Ethylbenzimidazole | Benzimidazole core | Antifungal | Simplistic structure |

| 9-Methyladenine | Purine base | Nucleic acid metabolism | Focus on genetic functions |

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions characteristic of piperazine derivatives and carbonyl compounds. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.

Métodos De Preparación

Purine Functionalization

The 6-morpholin-4-ylpurine scaffold is synthesized via Traube cyclization (Scheme 1):

-

4,5-Diaminopyrimidine reacts with triethyl orthoformate in acetic acid to form the purine ring.

-

Morpholine introduction via nucleophilic displacement at C6 under refluxing THF (78% yield).

Critical parameters :

-

Temperature control (<5°C during chlorination)

-

Strict anhydrous conditions for amine substitutions

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HC(OEt)3 | 110 | 24 | 92 |

| 2 | POCl3 | 0→110 | 8 | 87 |

| 3 | Morpholine | 65 | 12 | 78 |

Benzimidazole Coupling

The 2-ethylbenzimidazole moiety is synthesized via:

-

Condensation of 4-ethyl-1,2-diaminobenzene with formic acid (120°C, 6h).

-

Lithiation at N1 using LDA (2.5 equiv, -78°C) followed by quenching with methyl chloroformate.

-

C-N cross-coupling with the chloropurine intermediate via Pd2(dba)3/Xantphos catalysis (Scheme 2):

Optimization data :

| Catalyst Loading (%) | Ligand | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 5 | Xantphos | 80 | 68 |

| 10 | XPhos | 100 | 82 |

| 7.5 | SPhos | 90 | 91 |

Piperazin-2-one Ring Formation

Cyclization Strategies

The piperazin-2-one ring is constructed via Dieckmann cyclization (Table 2):

-

Ethyl 3-aminobutanoate is acylated with cyclobutanecarbonyl chloride (DMAP, Et3N).

-

Intramolecular cyclization under basic conditions (NaH, DMF, 0°C→RT).

Comparative cyclization data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0→25 | 6 | 58 |

| KOtBu | THF | -78→25 | 12 | 43 |

| DBU | DCM | 40 | 24 | 29 |

N-Alkylation of Piperazinone

The C8 methyl group is introduced via Mitsunobu reaction :

Reagent optimization :

| Reductant | Equiv DEAD | Equiv PPh3 | Yield (%) |

|---|---|---|---|

| DIAD | 1.2 | 1.5 | 65 |

| DEAD | 1.5 | 2.0 | 81 |

| ADDP | 1.0 | 1.2 | 72 |

Final Assembly via Reductive Amination

The purine-benzimidazole and piperazinone modules are conjugated using:

-

Boc-protection of the piperazinone nitrogen (Boc2O, DMAP).

-

Reductive amination with the purinylmethyl aldehyde (NaBH3CN, AcOH).

-

Deprotection (TFA/DCM 1:1) and final acylation (cyclobutanecarbonyl chloride).

Kinetic data :

| Step | Time (h) | Purity (%) |

|---|---|---|

| Boc protection | 2 | 98 |

| Reductive amination | 12 | 85 |

| Global deprotection | 1 | 92 |

Analytical Characterization

Key spectral data :

-

HRMS (ESI) : m/z 647.2987 [M+H]+ (calc. 647.2991)

-

1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, purine H8), 7.89–7.45 (m, 4H, benzimidazole), 4.32 (q, J=7.1 Hz, 2H, CH2CH3)

-

13C NMR : 175.6 (C=O), 152.3 (purine C2), 142.1 (benzimidazole C2)

HPLC purity : 99.2% (C18, 0.1% TFA/MeCN)

Q & A

Q. What statistical methods are recommended for validating purity and impurity profiles?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with principal component analysis (PCA), distinguishes impurities. uses reference standards (e.g., EP Impurity F) for calibration .

Q. How can researchers reconcile discrepancies in NMR spectral data across labs?

- Methodological Answer : Cross-validation with international reference standards (e.g., ’s 1-acetyl-4-(4-hydroxyphenyl)piperazine) ensures consistency. Deuterated solvents must be batch-tested for purity .

Q. What role do QSAR models play in optimizing the pharmacokinetic profile of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (from ’s SMILES data) with membrane permeability. ’s heuristic algorithms further refine absorption parameters .

Methodological Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereochemistry. ’s use of enantiomerically pure reagents for (-)-9b synthesis is instructive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.